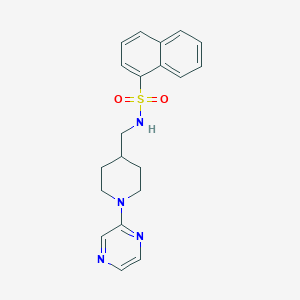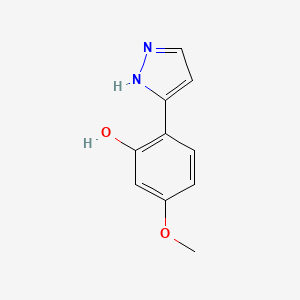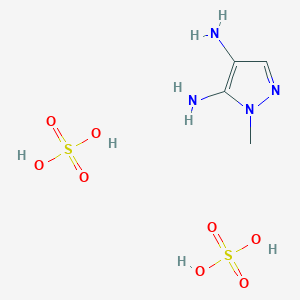
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. PET Imaging Applications
- Naphthalene-sulfonamides, including variants similar to N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide, have been synthesized for potential use in positron emission tomography (PET) imaging. These compounds, specifically carbon-11 labeled naphthalene-sulfonamides, are explored as PET agents for imaging of human CCR8, a chemokine receptor involved in immune system functioning (Wang et al., 2008).
2. Neuropharmacological Research
- Arylsulfonamide derivatives of (aryloxy)ethyl piperidines, structurally related to this compound, have been studied as potential 5-HT7 receptor antagonists and multimodal 5-HT/dopamine receptor ligands. These compounds show promise for the treatment of central nervous system (CNS) disorders due to their distinct antidepressant-like and pro-cognitive properties (Canale et al., 2016).
3. Enhancement of Nerve Growth
- Compounds similar to this compound have been synthesized and evaluated for their ability to enhance nerve growth factor-induced neurite outgrowth, indicating potential applications in neurodegenerative diseases and nerve regeneration research (Williams et al., 2010).
4. Molecular Interaction Studies
- Studies on molecular interactions of compounds structurally related to this compound, particularly with cannabinoid receptors, provide insights into drug-receptor interactions and aid in the development of new pharmacological agents (Shim et al., 2002).
5. Molecular Structure and Electronic Properties
- The molecular structure and electronic properties of sulfonamide compounds, including those similar to this compound, have been studied using methods like Density Functional Theory (DFT). These studies contribute to our understanding of the chemical behavior and potential applications of these compounds in various fields (Sarojini et al., 2012).
6. Development of Atypical Antipsychotic Agents
- Research has been conducted on the synthesis of (piperazin-1-yl-phenyl)-arylsulfonamides, related to this compound, as potential atypical antipsychotic agents, showing affinity for serotonin receptors. This indicates their potential in treating psychiatric disorders (Park et al., 2010).
7. Nanotechnology and Catalysis
- Research has shown the use of similar compounds in nanotechnology and catalysis, particularly in the synthesis of certain naphthalene derivatives under specific conditions. This highlights their application in material science and industrial chemistry (Mokhtary & Torabi, 2017).
8. Anticonvulsant Activity Evaluation
- Studies on naphthalen-2-yl acetate and related derivatives, which are structurally similar to this compound, have shown potential as anticonvulsant agents. This opens up new avenues for the development of treatments for epilepsy and related disorders (Ghareb et al., 2017).
Eigenschaften
IUPAC Name |
N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c25-27(26,19-7-3-5-17-4-1-2-6-18(17)19)23-14-16-8-12-24(13-9-16)20-15-21-10-11-22-20/h1-7,10-11,15-16,23H,8-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSASEKMSCSALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R)-2-[(3-bromopyridin-4-yl)oxy]cyclohexan-1-amine](/img/structure/B2605598.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(methylthio)benzoate](/img/structure/B2605603.png)
![1-(3-Fluoro-4-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2605604.png)


![1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2605609.png)

![2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2605611.png)
![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2605612.png)
![5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2605613.png)



